4-Ethoxy-3,5-difluorobenzaldehyde
Overview
Description
4-Ethoxy-3,5-difluorobenzaldehyde is an organic compound with the molecular formula C9H8F2O2 . It is an organic aldehyde that belongs to the family of benzaldehydes. It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Ethoxy-3,5-difluorobenzaldehyde consists of a benzene ring substituted with two fluorine atoms, one ethoxy group, and one aldehyde group . The InChI code for this compound is 1S/C9H8F2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
4-Ethoxy-3,5-difluorobenzaldehyde is a liquid at room temperature . It has a molecular weight of 186.16 . The predicted boiling point is 262.2±35.0 °C and the predicted density is 1.240±0.06 g/cm3 .Scientific Research Applications
Synthesis of Vanillin and Other Aromatic Aldehydes
4-Ethoxy-3,5-difluorobenzaldehyde is an aromatic compound that can serve as a precursor in the synthesis of various aromatic aldehydes, including vanillin, which is widely used in pharmaceuticals, perfumery, and food flavoring industries. The process of synthesizing these compounds from derivatives like 4-Ethoxy-3,5-difluorobenzaldehyde involves specific chemical reactions that are designed to introduce or substitute functional groups, leading to the desired product with improved yield and selectivity. This application underscores the importance of aromatic aldehydes in various industrial sectors and highlights the role of specific precursors in facilitating these syntheses (Tan Ju & Liao Xin, 2003).
Antioxidant and Medicinal Properties
Aromatic aldehydes synthesized from compounds similar to 4-Ethoxy-3,5-difluorobenzaldehyde have shown significant biological and medicinal properties, including antioxidant capabilities. These compounds serve as intermediates in the synthesis of heterocycles, which are crucial in developing new pharmaceuticals and health-related products. The antioxidant evaluation of these derivatives contributes to understanding their potential in combating oxidative stress-related diseases, thus providing a pathway for new therapeutic agents (Rima Laroum et al., 2019).
Catalytic Oxidation Processes
The catalytic oxidation of lignins into aromatic aldehydes, including derivatives similar to 4-Ethoxy-3,5-difluorobenzaldehyde, represents a critical area of research in the conversion of biomass into valuable chemicals. These processes are pivotal in developing sustainable methods for producing aromatic aldehydes from renewable resources. The optimization of reaction conditions and understanding the mechanism of oxidation can lead to enhanced yields of desired products, contributing to the advancement of green chemistry and the utilization of lignocellulosic biomass (V. Tarabanko & N. Tarabanko, 2017).
Environmental and Health Impacts
Research on the environmental and health impacts of aromatic compounds derived from 4-Ethoxy-3,5-difluorobenzaldehyde and similar chemicals is crucial. Studies focus on their biodegradation, potential as endocrine disruptors, and effects on aquatic ecosystems. Understanding the fate of these compounds in the environment and their interactions with living organisms helps in assessing their safety and ecological footprint, guiding regulations and the development of safer alternatives (Camille Haman et al., 2015).
Mechanism of Action
Mode of Action
It’s known that benzaldehyde derivatives can undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile, an atom or molecule that donates an electron pair, interacts with the benzaldehyde derivative, leading to a change in the compound and its targets .
Biochemical Pathways
They can influence the function of enzymes and other proteins, thereby affecting the pathways in which these proteins are involved .
Result of Action
The interaction of benzaldehyde derivatives with their targets can lead to various cellular effects, depending on the specific targets and the nature of the interaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Ethoxy-3,5-difluorobenzaldehyde . Factors such as temperature, pH, and the presence of other compounds can affect how 4-Ethoxy-3,5-difluorobenzaldehyde interacts with its targets and how it is metabolized in the body .
Safety and Hazards
This compound is considered hazardous. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation . The hazard statements for this compound are H315, H319, and H335 .
properties
IUPAC Name |
4-ethoxy-3,5-difluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKIEIKNSQIONF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3,5-difluorobenzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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